Target Engagement and Functional Potency in Human Primary Cells: AZD9056 vs. In-Class P2X7 Antagonists
AZD9056 demonstrates high potency in inhibiting IL-1β and IL-18 release from isolated human peripheral blood monocytes, with an IC50 of 10-13 nM [1]. This functional potency in a primary human cell system is a critical differentiator from other P2X7 antagonists where such data may be unavailable or show lower potency. For example, while CE-224,535 is reported to block ex-vivo human IL-1β release, a direct quantitative comparison with AZD9056 in the same assay system is not available in the primary literature, making cross-study comparison challenging [2]. GSK1370319A is a potent P2X7 antagonist (IC50 = 3.2 nM) but its functional data are largely from mixed glial cultures rather than primary human monocytes .
| Evidence Dimension | Inhibition of pro-inflammatory cytokine release from primary human cells |
|---|---|
| Target Compound Data | IC50 = 10-13 nM (IL-1β and IL-18 release from human peripheral blood monocytes) |
| Comparator Or Baseline | CE-224,535: Blocks ex-vivo human IL-1β release, but no direct IC50 comparison available in the same system. GSK1370319A: IC50 = 3.2 nM in mixed glia, not directly comparable to human monocytes. |
| Quantified Difference | Not directly comparable due to different assay systems; AZD9056 is validated in primary human cells, which is more translationally relevant for human disease modeling. |
| Conditions | Isolated human peripheral blood monocytes; stimulation with LPS and ATP. |
Why This Matters
For translational research focused on human inflammatory diseases, potency data in primary human cells is a more reliable indicator of potential in vivo efficacy than data from recombinant cell lines or rodent cells.
- [1] NIH National Center for Advancing Translational Sciences (NCATS). AZD9056 bioactivity summary. Accessed 2026. View Source
- [2] Wilkinson SM, et al. P2X7 receptor antagonism and its potential in inflammatory diseases. PMC6716448, Table 2. Accessed 2026. View Source
